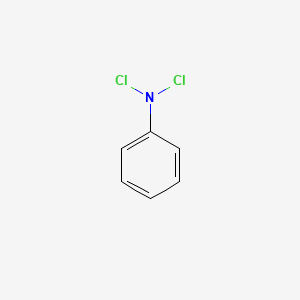












|
REACTION_CXSMILES
|
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1N.[BrH:10].N([O-])=O.[Na+].ClN(Cl)C1C=CC=CC=1>[Cu]>[Br:10][C:3]1[CH:5]=[CH:6][CH:7]=[C:8]([Cl:9])[C:2]=1[Cl:1] |f:2.3|
|


|
Name
|
|
|
Quantity
|
163 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C(N)C=CC=C1Cl
|
|
Name
|
|
|
Quantity
|
3250 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
|
Name
|
|
|
Quantity
|
25.4 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Cu]
|
|
Name
|
aqueous solution
|
|
Quantity
|
766 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
4.44 mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
489 g
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClN(C1=CC=CC=C1)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N(=O)[O-].[Na+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
36 (± 1) °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture is stirred for 15 minutes at 35-37° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WAIT
|
|
Details
|
feeding over a period of 3 hours at 35° C
|
|
Duration
|
3 h
|
|
Type
|
ADDITION
|
|
Details
|
is added over a period of 2.5 hours at the same temperature
|
|
Duration
|
2.5 h
|
|
Type
|
WAIT
|
|
Details
|
starts 15 minutes
|
|
Duration
|
15 min
|
|
Type
|
STIRRING
|
|
Details
|
is stirred for 30 minutes at 35° C
|
|
Duration
|
30 min
|
|
Type
|
TEMPERATURE
|
|
Details
|
Then, the reaction mixture is heated to 60-65° C
|
|
Type
|
ADDITION
|
|
Details
|
The organic phase containing the reaction product
|
|
Type
|
CUSTOM
|
|
Details
|
is separated from the aqueous phase
|
|
Type
|
WASH
|
|
Details
|
the crude product is washed twice with 200 ml water
|


Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C(=CC=C1)Cl)Cl
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 792.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 350.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |